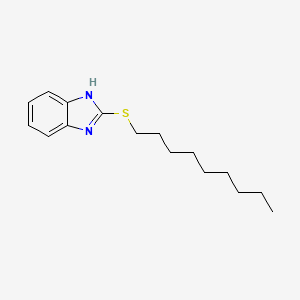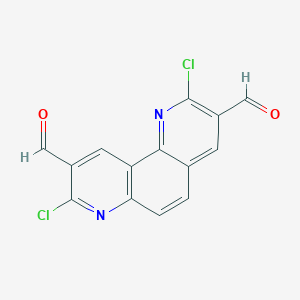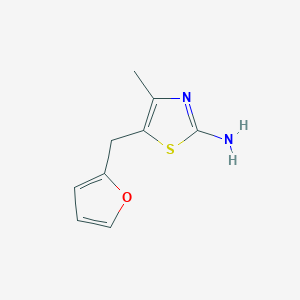
2-(Nonylthio)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nonylthio)benzimidazole : est un dérivé du benzimidazole, une classe de composés organiques aromatiques hétérocycliques. Les benzimidazoles sont connus pour leur large éventail d'activités biologiques et d'applications dans divers domaines tels que la médecine, l'agriculture et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-(Nonylthio)benzimidazole implique généralement la réaction du 2-mercaptobenzimidazole avec des halogénures de nonyle en conditions basiques. La réaction peut être effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, ce qui facilite la substitution nucléophile du groupe mercapto par le groupe nonyle.
Méthodes de production industrielle : La production industrielle du this compound peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(Nonylthio)benzimidazole peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre du groupe nonylthio peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour éliminer le groupe nonylthio, revenant à la structure benzimidazole parent.
Substitution : Le groupe nonylthio peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Divers halogénures, acides et bases peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Benzimidazole.
Substitution : Dérivés avec différents groupes fonctionnels remplaçant le groupe nonylthio.
4. Applications de la recherche scientifique
Chimie : Le this compound est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et voies.
Biologie : En recherche biologique, le this compound est étudié pour ses propriétés antimicrobiennes et antifongiques potentielles. Il peut être utilisé pour développer de nouveaux médicaments et traitements contre diverses infections.
Médecine : Les applications thérapeutiques potentielles du composé comprennent son utilisation comme agent anticancéreux. La recherche a montré que les dérivés du benzimidazole peuvent inhiber la croissance des cellules cancéreuses en ciblant des voies moléculaires spécifiques.
Industrie : Le this compound est utilisé dans le développement de nouveaux matériaux et revêtements. Sa stabilité chimique et sa réactivité le rendent adapté à diverses applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques dans les cellules. Le groupe nonylthio améliore la capacité du composé à pénétrer les membranes cellulaires et à atteindre ses cibles. Une fois à l'intérieur de la cellule, il peut inhiber les enzymes et perturber les processus cellulaires, conduisant aux effets thérapeutiques ou antimicrobiens souhaités.
Applications De Recherche Scientifique
Chemistry: 2-(Nonylthio)benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can be used to develop new drugs and treatments for various infections.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Research has shown that benzimidazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Nonylthio)benzimidazole involves its interaction with specific molecular targets in cells. The nonylthio group enhances the compound’s ability to penetrate cell membranes and reach its targets. Once inside the cell, it can inhibit enzymes and disrupt cellular processes, leading to the desired therapeutic or antimicrobial effects.
Comparaison Avec Des Composés Similaires
Composés similaires :
2-Mercaptobenzimidazole : Le composé parent sans le groupe nonylthio.
2-(Méthylthio)benzimidazole : Un composé similaire avec une chaîne alkylique plus courte.
2-(Ethylthio)benzimidazole : Un autre dérivé avec une chaîne alkylique légèrement plus longue que le dérivé méthylthio.
Unicité : Le 2-(Nonylthio)benzimidazole est unique en raison de la présence de la longue chaîne nonylthio, qui améliore sa lipophilie et sa capacité à interagir avec les membranes lipidiques. Cette propriété peut améliorer sa biodisponibilité et son efficacité dans diverses applications par rapport aux dérivés à chaîne plus courte.
Propriétés
Numéro CAS |
93155-81-8 |
|---|---|
Formule moléculaire |
C16H24N2S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-nonylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C16H24N2S/c1-2-3-4-5-6-7-10-13-19-16-17-14-11-8-9-12-15(14)18-16/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,18) |
Clé InChI |
RAVJUQGUGBNILR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)


![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)


![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B12120322.png)
![3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)
